molecular formula C16H26N2 B2369017 4-(4-Benzylpiperidin-1-yl)butan-1-amine CAS No. 753431-65-1

4-(4-Benzylpiperidin-1-yl)butan-1-amine

Cat. No.: B2369017
CAS No.: 753431-65-1
M. Wt: 246.398
InChI Key: DWCDIYVGRWHKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylpiperidin-1-yl)butan-1-amine is a chemical compound of interest in medicinal chemistry research. The 1-benzylpiperidine moiety is a recognized pharmacophore in neuroscience and has been extensively investigated as a key structural feature in ligands targeting the central nervous system . For instance, the 1-benzylpiperidine structure is a critical component of donepezil, a potent acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease research, highlighting its relevance in the study of cholinergic transmission . Beyond cholinesterase inhibition, the 1-benzylpiperidine scaffold is found in compounds that act as dopamine receptor antagonists, specifically at the D4 receptor subtype, which are being explored for their potential in areas such as glioblastoma research . This structure is also utilized in the development of ligands for other targets, including sigma receptors and the serotonin transporter (SERT), indicating its versatility in the design of multitarget-directed ligands for complex neurodegenerative and neuropsychiatric conditions . This compound is presented as a building block for research and development. It is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c17-10-4-5-11-18-12-8-16(9-13-18)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCDIYVGRWHKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Rationale for Investigating 4 4 Benzylpiperidin 1 Yl Butan 1 Amine As a Research Scaffold

Established Synthetic Pathways for the Core this compound Structure

While specific documented syntheses for this compound are not extensively detailed in broad literature, its structure can be assembled through well-established and reliable organic chemistry transformations. These routes typically involve the N-alkylation of a pre-formed 4-benzylpiperidine core with a suitable four-carbon chain bearing a protected primary amine.

The introduction of the butan-1-amine side chain onto the piperidine nitrogen is a key transformation. A common strategy involves a two-step sequence starting with nucleophilic substitution, followed by the reduction of a nitrile or azide (B81097) group to the desired primary amine.

A representative pathway could involve the reaction of 4-benzylpiperidine with a 4-halobutanenitrile, such as 4-bromobutanenitrile. This SN2 reaction forms a nitrile intermediate, which can then be reduced to the primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Alternatively, one could use a starting material with a protected amine, such as N-(4-bromobutyl)phthalimide. Following the N-alkylation of 4-benzylpiperidine, the phthalimide (B116566) protecting group can be removed, typically under hydrazinolysis conditions (using hydrazine), to liberate the primary amine.

The synthesis of the core structure relies on key precursors, namely 4-benzylpiperidine and a functionalized butane (B89635) derivative.

4-Benzylpiperidine: This key precursor can be synthesized by reacting 4-cyanopyridine (B195900) with toluene (B28343) to yield 4-benzylpyridine, which is subsequently reduced via catalytic hydrogenation to afford 4-benzylpiperidine. wikipedia.org

Butane Derivatives: The choice of the four-carbon chain precursor is critical. As mentioned, 4-halobutanenitriles or N-(4-halobutyl)phthalimides are common electrophiles for this purpose. Another approach is reductive amination, where 4-benzylpiperidine is reacted with a protected aminobutanal, such as 4-(tert-butoxycarbonylamino)butanal, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). This is followed by deprotection of the amine.

The transformations often involve stable, isolable intermediates. For instance, in syntheses related to fentanyl analogs, which share the N-alkylated piperidine motif, intermediates like anilino-nitriles are formed from Strecker-type condensations of a piperidone, which are then hydrolyzed to amides and subsequently reduced. researchgate.netgoogle.com These multi-step sequences allow for purification and characterization at various stages, ensuring the final product's integrity.

Approaches to the Synthesis of Substituted Piperidine Analogs

The synthesis of analogs of this compound, particularly those with substitutions on the piperidine ring, requires more advanced and often stereoselective strategies. ajchem-a.com The piperidine ring is a versatile scaffold that can be constructed and functionalized in numerous ways. nih.govresearchgate.net

The construction of the piperidine ring itself is a primary focus of synthetic organic chemistry. Major routes can be broadly categorized into the hydrogenation of pyridine (B92270) precursors and various cyclization strategies. nih.gov

Hydrogenation of Pyridines: This is one of the most common methods for accessing the piperidine core. nih.gov Substituted pyridines can be hydrogenated using transition metal catalysts (e.g., Rhodium, Ruthenium, Palladium, Iridium) often under harsh conditions, though milder methods have been developed. nih.govrsc.org For example, rhodium(I) complexes have been used for the highly diastereoselective dearomatization/hydrogenation of fluoropyridines to access all-cis-fluorinated piperidines. nih.gov

Intramolecular Cyclization: Numerous methods exist to form the piperidine ring from acyclic precursors. These include:

Aza-Michael Reactions: Intramolecular conjugate addition of an amine to an α,β-unsaturated system is a powerful tool for forming the piperidine ring, with organocatalysts being used to achieve enantioselectivity. nih.gov

Reductive Amination Cascades: The reaction of an amine with a dicarbonyl compound or its equivalent can initiate a cascade of imine/enamine formation and reduction cycles to build the heterocyclic ring. nih.gov

Radical Cyclization: Radical-mediated C-H amination or cyclization of 1,6-enynes can also be employed to construct the piperidine skeleton. nih.gov

Functionalization of Pre-existing Piperidines: Direct functionalization of a pre-formed piperidine ring is an efficient way to generate diversity. This can be achieved through methods like selective C-H functionalization at the α-position to the nitrogen via iminium ion intermediates. acs.org

Table 1: Selected Strategies for Piperidine Ring Formation and Functionalization

Method Description Key Reagents/Catalysts Typical Application
Pyridine Hydrogenation Reduction of a substituted pyridine ring to the corresponding piperidine. Rh, Ru, Ir, Pd catalysts; Pinacol borane. nih.gov Accessing highly substituted and stereochemically defined piperidines.
Intramolecular aza-Michael Reaction An amine tethered to an alkene undergoes conjugate addition to form the ring. Organocatalysts (e.g., quinoline-based), bases (TBAF, Cs₂CO₃). nih.gov Enantioselective synthesis of 2,5- and 2,6-disubstituted piperidines.
[5+1] Annulation A five-carbon chain with terminal functional groups reacts with an amine source. Iridium(III) catalysts for hydrogen borrowing cascades. nih.gov Stereoselective synthesis from diols and amines.
Diastereoselective Lithiation/Trapping Deprotonation of an N-Boc protected piperidine followed by reaction with an electrophile. s-BuLi, TMEDA. rsc.org Accessing specific trans-diastereoisomers that are difficult to obtain otherwise.
α-C–H Functionalization Formation of an endo-iminium ion from an N-alkyl piperidine followed by nucleophilic addition. Oxidation to N-oxide, followed by elimination and nucleophilic attack. acs.org Late-stage functionalization to introduce alkyl, aryl, or other groups.

Controlling the three-dimensional arrangement of substituents on the piperidine ring is crucial for biological activity. Significant progress has been made in both enantioselective and diastereoselective synthesis.

Enantioselective Synthesis:

Asymmetric Hydrogenation: The enantioselective hydrogenation of pyridinium (B92312) salts is a highly effective method. Iridium catalysts paired with chiral ligands, such as MeO-BoQPhos, have achieved high levels of enantioselectivity (up to 93:7 er) for the synthesis of 2-alkylpiperidines. acs.orgresearchgate.net

Kinetic Resolution: Racemic mixtures of piperidines can be resolved. For example, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base like n-BuLi/(+)-sparteine has been shown to be highly effective. rsc.org

Diastereomeric Control:

Substrate Control: The existing stereocenters in a starting material can direct the stereochemical outcome of a reaction. Many synthetic strategies for alkaloids start from the chiral pool, such as amino acids, to build the piperidine ring with defined stereochemistry. researchgate.netresearchgate.net

Reagent Control: The choice of reagents and catalysts can control diastereoselectivity. Hydrogenation of substituted pyridines often yields cis-piperidines as the major product due to the catalyst coordinating to the less hindered face of the molecule. rsc.org Subsequent base-mediated epimerization can then be used to access the thermodynamically more stable trans-diastereomer. rsc.org

Photocatalysis: Light-mediated epimerization has emerged as a method to convert readily accessible but thermodynamically less stable piperidine diastereomers into the more stable isomer with high selectivity, driven by a thermodynamically controlled process. nih.gov

Modern synthetic chemistry emphasizes the use of environmentally benign processes. The application of green chemistry principles to piperidine synthesis aims to reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.govresearchgate.net

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical. One-pot syntheses of polysubstituted piperidines have been developed, which increase efficiency and reduce the need for intermediate purification steps. ajchem-a.comajchem-a.com

Use of Greener Solvents: Water is an ideal green solvent. Methods have been developed that use water as the reaction medium, which can also prevent the racemization of enantioenriched substrates in certain transformations. nih.gov

Alternative Catalysts: The use of non-toxic and recyclable catalysts is a key green strategy. For instance, nanomagnetite (Fe₃O₄) has been employed as an effective and reusable catalyst for preparing certain heterocyclic compounds under ultrasound irradiation. ajchem-a.com

Bio-renewable Feedstocks: Developing synthetic routes from renewable starting materials is a major goal of green chemistry. A novel method has been reported for producing 2-aminomethylpiperidine via the selective hydrogenolysis of 2,5-bis(aminomethyl)furan, which can be derived from biomass. rsc.org

Replacing Hazardous Reagents: In fields like solid-phase peptide synthesis (SPPS), where piperidine is traditionally used for Fmoc deprotection, efforts are underway to find greener alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) to reduce the environmental impact. rsc.org

Synthesis of Alkylated and Arylated Analogs of this compound

The synthesis of alkylated and arylated analogs of this compound serves as a cornerstone for the development of new chemical entities with potentially unique properties. These synthetic transformations primarily target the modification of the N-substituent on the piperidine ring, allowing for a systematic investigation of how changes in steric and electronic properties influence molecular interactions.

Construction of Compounds with Varied Alkyl Linkers

A key area of synthetic exploration involves the variation of the alkyl chain that connects the 4-benzylpiperidine core to a terminal amino group. This has been achieved through several established synthetic routes, including reductive amination and N-alkylation strategies.

One common approach involves the reaction of 4-benzylpiperidine with an ω-aminoaldehyde under reductive amination conditions. This method allows for the direct formation of the desired N-alkylamine linker. The length of the alkyl chain can be readily modified by selecting the appropriate aminoaldehyde. For instance, reaction with 3-aminopropanal (B1211446) would yield a three-carbon linker, while reaction with 5-aminopentanal (B1222117) would result in a five-carbon chain.

Alternatively, N-alkylation of 4-benzylpiperidine with an ω-haloalkylphthalimide, followed by deprotection of the phthalimide group (e.g., using hydrazine), provides a versatile route to these analogs. This two-step process is highly efficient and allows for the introduction of linkers of various lengths by choosing the corresponding α,ω-dihaloalkane in the initial phthalimide synthesis.

A specific example from the literature details the synthesis of a series of compounds where the linker between the 1-benzylpiperidine (B1218667) moiety and a pyridine ring was varied from n=0 to n=4. While not identical to the target compound, this work demonstrates the feasibility of systematically elongating the alkyl chain. The general synthetic approach often involves the initial preparation of the core piperidine structure, followed by the introduction of the N-substituent.

Starting MaterialReagentProductReaction Type
4-Benzylpiperidine4-Chlorobutanal4-(4-Benzylpiperidin-1-yl)butan-1-alReductive Amination Intermediate
4-(4-Benzylpiperidin-1-yl)butan-1-alAmmonia, Reducing AgentThis compoundReductive Amination
4-BenzylpiperidineN-(4-bromobutyl)phthalimide2-(4-(4-Benzylpiperidin-1-yl)butyl)isoindoline-1,3-dioneN-Alkylation
2-(4-(4-Benzylpiperidin-1-yl)butyl)isoindoline-1,3-dioneHydrazineThis compoundGabriel Synthesis (Deprotection)

Incorporation of Diverse Aromatic and Heteroaromatic Moieties

For instance, the synthesis of analogs where a phenyl, pyridyl, or other aromatic group is attached to the N-alkyl chain can be achieved by reacting 4-benzylpiperidine with a haloalkyl-substituted aromatic compound. The choice of the haloalkane linker allows for positioning the aromatic moiety at different distances from the piperidine nitrogen.

A prominent synthetic strategy for creating such analogs is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between an organoboron compound and a halide, providing a powerful tool for constructing complex molecules with various aromatic and heteroaromatic substituents. organic-chemistry.org While this method is often used to directly modify the piperidine ring, it can also be adapted to functionalize the N-alkyl substituent.

Furthermore, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) showcases the versatility in modifying the N-position with various acyl and alkyl groups, including those bearing aromatic rings like benzoyl and diphenylacetyl. nih.gov

The synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives also highlights methods for incorporating heteroaromatic systems. These approaches can be adapted to synthesize analogs of this compound by modifying the functional groups on the alkyl chain.

Starting MaterialReagentProduct ClassReaction Type
4-Benzylpiperidine1-(Bromomethyl)-4-nitrobenzene1-((4-Nitrophenyl)methyl)-4-benzylpiperidineN-Alkylation
4-Benzylpiperidine2-(Bromomethyl)pyridine1-(Pyridin-2-ylmethyl)-4-benzylpiperidineN-Alkylation
4-Benzylpiperidine4-(2-Chloroethyl)anisole1-(2-(4-Methoxyphenyl)ethyl)-4-benzylpiperidineN-Alkylation
N-Boc-4-methylenepiperidine / Aryl Boronic Acid9-BBN, PdCl2(dppf)N-Boc-4-arylmethylpiperidineHydroboration / Suzuki Coupling

Structure Activity Relationship Sar Studies of 4 4 Benzylpiperidin 1 Yl Butan 1 Amine Derivatives

Delineation of Key Structural Motifs for Receptor Binding Affinity

Impact of Piperidine (B6355638) Nitrogen Substitution on Biological Activity

The nitrogen atom of the piperidine ring is a key interaction point and a common site for chemical modification. The nature of the substituent attached to this nitrogen significantly modulates the binding affinity and selectivity of the compounds. Studies on a series of aralkyl derivatives of 4-benzylpiperidine (B145979) have shown that systematic modifications to the aralkyl moiety lead to a wide variation in affinity for sigma (σ) receptors. nih.gov

For instance, incorporating a carbonyl group between a substituted aromatic ring and the piperidine nitrogen has been shown to dramatically decrease σ₁ receptor binding affinity. researchgate.net This modification introduces structural rigidity that may hinder the ligand's ability to adopt the optimal conformation for interacting with the receptor binding site. researchgate.net In contrast, extending the nitrogen substituent with phenoxyethyl or phenoxypropyl groups can result in high-affinity σ₁ receptor ligands. researchgate.net

The following table summarizes the impact of different N-substituents on receptor affinity in related 4-benzylpiperidine scaffolds.

N-Substituent TypeObservationReceptor TargetReference
Aralkyl MoietiesSystematic modifications lead to a wide range of affinities.σ Receptors nih.gov
Substituted Benzoyl GroupsDramatic decrease in binding affinity.σ₁ Receptor researchgate.net
2-PhenoxyethylResulted in high-affinity ligand (Ki = 0.93 nM).σ₁ Receptor researchgate.net
3-PhenoxypropylResulted in high-affinity ligand (Ki = 1.1 nM).σ₁ Receptor researchgate.net

Role of the Butane (B89635) Chain and Terminal Amine Functionality

The linker connecting the 4-benzylpiperidine core to the terminal functional group, in this case, a four-carbon (butane) chain, plays a critical role in determining biological activity. The length and flexibility of this chain are crucial for correctly positioning the terminal amine for interaction with the receptor.

Studies on analogous structures have demonstrated that the length of this linker is a determining factor for receptor affinity and selectivity. For example, in one series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridine-3,5-dicarbonitriles, increasing the linker length from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in progressively increased affinity for the human σ₁ receptor. nih.govcsic.es This suggests that a longer chain allows the molecule to span the distance between key binding pockets more effectively. nih.govcsic.es Similarly, in a series of 4-benzylpiperidine carboxamides, compounds with a two-carbon linker showed stronger inhibitory effects on the dopamine (B1211576) transporter (DAT) than those with a three-carbon linker, highlighting the linker's role in converting serotonin (B10506)/norepinephrine (B1679862) reuptake inhibitors into triple reuptake inhibitors. nih.gov Shortening the carbon-chain linker in other scaffolds has been observed to reduce or even abolish inhibitory potential. mdpi.com

The terminal amine functionality itself is a primary pharmacophoric feature, often involved in crucial hydrogen bonding or ionic interactions within the receptor's binding site. Its basicity and accessibility are paramount for establishing these high-energy interactions that anchor the ligand to the receptor.

The table below illustrates the effect of linker length on σ₁ receptor affinity in a related series. nih.gov

Linker Length (n)Compound Typehσ₁R Affinity (Ki, nM)
0Amino29.2
2Ethylamino7.57
3Propylamino2.97
4Butylamino3.97

Influence of Benzyl (B1604629) Group Modifications

The benzyl group at the 4-position of the piperidine ring is another key structural element where modifications can significantly impact activity. This aromatic ring often engages in hydrophobic and π-stacking interactions within the receptor pocket.

Research on N-(1-benzylpiperidin-4-yl)arylacetamides showed that substitutions on the aromatic ring of the benzyl group generally resulted in a similar or slightly decreased affinity for σ₁ receptors. researchgate.net However, in other related series, such as 4-benzylpiperidine carboxamides, the nature of the aromatic substituent plays a critical role in determining selectivity. Compounds with a biphenyl (B1667301) group exhibited strong inhibition of the serotonin transporter (SERT), whereas those with a diphenyl group showed very weak SERT inhibition but stronger inhibition of the dopamine transporter (DAT). nih.gov Furthermore, substituting the benzyl ring with a 2-naphthyl ring was found to enhance inhibition of both the norepinephrine transporter (NET) and SERT compared to a 1-naphthyl substitution. nih.gov These findings underscore that both the size and electronic properties of the aromatic system are crucial for defining the ligand's selectivity profile. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For derivatives of 4-(4-benzylpiperidin-1-yl)butan-1-amine, QSAR models have been instrumental in understanding the physicochemical properties that drive receptor affinity and in predicting the activity of novel, unsynthesized analogs.

Application of Chemometric Tools for SAR Elucidation

A variety of chemometric tools have been applied to analyze the SAR of benzylpiperidine derivatives. Classical Hansch analysis, a linear free energy-related (LFER) model, has been used to explore the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov More advanced, three-dimensional QSAR (3D-QSAR) methods like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) provide deeper insights into the spatial arrangement of favorable and unfavorable interactions. nih.gov

Non-linear QSAR studies employing tools such as three-layer back-propagation neural networks have also been successfully conducted on related 4-phenylpiperidine (B165713) derivatives. nih.gov Furthermore, techniques like genetic algorithms (GAs) combined with partial least squares (PLS) have proven useful for variable selection, identifying the most relevant molecular descriptors from a large pool to build robust and predictive models. nih.govarchivepp.com

Identification of Molecular Descriptors Correlating with Activity

Through QSAR modeling, specific molecular descriptors have been identified that correlate strongly with the biological activity of benzylpiperidine derivatives. These descriptors quantify various physicochemical properties of the molecules.

Key descriptors found to be important include:

Hydrophobicity (π): The lipophilicity of substituents often correlates with binding affinity, as demonstrated in Hansch analyses. nih.gov

Electronic Parameters (Hammett σ): These descriptors quantify the electron-donating or electron-withdrawing nature of substituents, which influences electronic interactions with the receptor. nih.gov

Steric Parameters (Molar Refractivity, STERIMOL): These parameters describe the size and shape of substituents, which are critical for fitting into the binding pocket. nih.gov

Topological and 3D Descriptors: Properties such as van der Waals area, molecular volume, and specific molecular dimensions (e.g., length along an axis) have been shown to be conducive to binding affinity. nih.gov

Charge-related Descriptors: The relative negative charge (RNCG) and fractional charged partial surface areas (Jurs descriptors) have been highlighted as significant. For instance, substituents with a high relative negative charge value were found to have greater binding affinity. nih.gov Comparative molecular field analysis has also revealed that the electrostatic properties of substituents can strongly influence binding. researchgate.net

The following table summarizes key molecular descriptors and their observed influence on the activity of benzylpiperidine derivatives from a QSAR study. nih.gov

Descriptor TypeSpecific DescriptorInfluence on Binding Affinity
Hydrophobicity Lipophilicity (π)Important for affinity
Electronic Hammett σElectron-donating groups can be favorable
Charge Relative Negative Charge (RNCG)High values are conducive
Charge JursFPSA_2 (Fractional Charged Partial Surface Area)Higher values can be favorable
Steric/Shape van der Waals Area / Molecular VolumeAn increase can be conducive
Steric/Shape Length in Z dimension (Lz)An increase can be conducive
Steric/Shape Area of molecular shadow in XZ plane (Sxz)An increase is detrimental

Preclinical Pharmacological Characterization of 4 4 Benzylpiperidin 1 Yl Butan 1 Amine Analogs: in Vitro and Ex Vivo Investigations

Identification and Characterization of Pharmacological Targets

Receptor Binding Affinity and Selectivity Profiling

Other Receptor and Enzyme Targets (e.g., A2A adenosine (B11128) receptor, Cathepsin K, CCR5, bacterial type II topoisomerases)

Analogs of 4-(4-benzylpiperidin-1-yl)butan-1-amine have been investigated for their activity at a variety of receptor and enzyme targets beyond their primary pharmacological classifications. The structural motif of a substituted piperidine (B6355638) ring connected to a lipophilic group is a versatile scaffold that has been adapted to interact with diverse biological targets.

CCR5: The C-C chemokine receptor type 5 (CCR5) is a key target in the development of anti-HIV agents. Analogs based on a [2-(4-Phenyl-4-piperidinyl)ethyl]amine core have been derivatized at the N-terminal of the piperidine ring, leading to the discovery of potent CCR5 antagonists. nih.gov These derivatives have shown significant inhibitory activity against HIV-1 infection in in vitro assays. nih.gov

Bacterial Type II Topoisomerases: Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents. researchgate.netnih.gov Novel bacterial topoisomerase inhibitors (NBTIs) have been developed that can evade existing resistance mechanisms associated with other antibiotic classes like fluoroquinolones. researchgate.netresearchgate.net While many NBTIs feature different core structures, the development of inhibitors with unique enzyme-binding motifs is an active area of research. researchgate.net Some series of NBTIs have demonstrated potent, broad-spectrum antibacterial activity, including against multidrug-resistant (MDR) strains. researchgate.net

Cathepsin K: Cathepsin K, a cysteine protease, is involved in bone resorption and is a target for osteoporosis therapies. Nonpeptidic inhibitors have been developed that replace traditional peptide bonds with more stable chemical structures. nih.gov For instance, a series of nonpeptidic biaryl compounds were identified as potent and reversible inhibitors of human cathepsin K. nih.gov One such compound demonstrated high selectivity for cathepsin K over related cathepsins B, L, and S. nih.gov In an in vitro assay using rabbit osteoclasts, this inhibitor was shown to prevent bone resorption with a nanomolar IC50 value. nih.gov

A2A Adenosine Receptor: The adenosine A2A receptor is a target for treating conditions like Parkinson's disease. nih.govresearchgate.net Research has led to the development of potent and selective A2A receptor antagonists. nih.gov While many of these antagonists are based on heterocyclic cores like pyrazolo-triazolo-pyrimidines, the exploration of different chemical scaffolds is ongoing to optimize pharmacokinetic and selectivity profiles. nih.govresearchgate.net

The table below summarizes the activity of representative analog classes at these diverse targets.

TargetAnalog ClassObserved ActivityKey Findings
CCR5 [2-(4-Phenyl-4-piperidinyl)ethyl]amine derivativesAntagonismPotent inhibition of HIV-1 infection. nih.gov
Bacterial Type II Topoisomerases Novel Bacterial Topoisomerase Inhibitors (NBTIs)InhibitionBroad-spectrum antibacterial activity, including against MDR strains. researchgate.net
Cathepsin K Nonpeptidic biaryl nitrile derivativesReversible InhibitionPotent and selective inhibition of human cathepsin K; inhibited bone resorption in vitro. nih.gov
A2A Adenosine Receptor Pyrazolo-triazolo-pyrimidine derivativesAntagonismPotent and selective antagonists with oral activity in preclinical models. nih.gov

Functional Characterization of Receptor Modulatory Activity

The functional activity of this compound analogs is highly dependent on the specific receptor target and the structural modifications of the molecule. These compounds can act as antagonists, blocking the action of the endogenous ligand, or as partial agonists, which exhibit dual agonist-antagonist properties depending on the concentration of the full agonist. nih.gov

In studies of dopamine (B1211576) receptor ligands, a 4-benzylpiperidine (B145979) derivative was characterized for its functional activity. This compound was identified as a potent and selective antagonist at the dopamine D4 receptor (D4R). mdpi.com Its antagonist profile was confirmed in functional assays measuring downstream cellular events. mdpi.com Similarly, various N-(1-benzylpiperidin-4-yl)arylacetamide analogs have been shown to act as potent ligands for sigma-1 receptors, though their functional profiles as agonists or antagonists are varied. researchgate.net

The interaction of these analogs with their target receptors initiates a range of cellular responses that can be quantified in vitro. These assays are crucial for understanding the compound's mechanism of action and therapeutic potential.

For example, analogs designed as NLRP3 inflammasome inhibitors have been tested in PMA-differentiated THP-1 cells, a human monocytic cell line. mdpi.com In these models, potent compounds were shown to inhibit NLRP3-dependent pyroptosis and the subsequent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) following stimulation with lipopolysaccharide (LPS) and ATP. mdpi.com

In the context of opioid receptor ligands, diketopiperazine and dipeptide analogs have been evaluated for their ability to permeate the blood-brain barrier (BBB) using in vitro models with bEnd.3 cells, a mouse brain endothelioma cell line. nih.gov Selected analogs demonstrated the ability to cross the cell monolayer, indicating potential for central nervous system activity. nih.gov Furthermore, these compounds showed no toxicity against the bEnd.3 cells. nih.gov

The table below provides examples of cellular responses modulated by related compounds in vitro.

Compound ClassIn Vitro ModelCellular ResponseOutcome
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivativesLPS/ATP-stimulated THP-1 cellsNLRP3 Inflammasome ActivationInhibition of IL-1β release and pyroptosis. mdpi.com
Dopamine D4 Receptor LigandsHEK293 cells expressing D4RG-protein activation / β-arrestin recruitmentAntagonism of Gi activation and β-arrestin 2 recruitment. mdpi.com
Dipeptide Opioid Ligand AnalogsbEnd.3 cellsCell Viability / BBB PermeabilityNo toxicity observed; able to penetrate the cell monolayer. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the specific molecular interactions between a ligand and its receptor is fundamental to elucidating its mechanism of action and guiding further drug design. The N-benzylpiperidine moiety is a key structural feature that facilitates critical binding interactions.

Studies on sigma-1 (σ1) receptor ligands containing a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino} moiety have provided insights into these dynamics. nih.gov Molecular modeling of a highly potent analog (Ki = 1.45 nM) within the σ1 receptor binding site revealed important interactions. nih.govresearchgate.net The benzyl (B1604629) group is often involved in pi-pi stacking interactions with aromatic residues in the receptor's binding pocket, such as tryptophan or tyrosine. nih.govnih.gov For instance, in opioid receptor analogs, the N-benzyl moiety is suggested to form key pi-pi interactions within the binding site, as its removal or replacement with a smaller alkyl group leads to a loss of activity. nih.gov

Molecular dynamics simulations can further clarify binding modes. Such studies have shown that ligands can adopt different stable binding poses, such as a slope orientation engaging both transmembrane and surface regions of the receptor, or a horizontal position interacting only with the receptor surface. mdpi.com These different states are stabilized by specific contacts between the ligand and various amino acid residues within the receptor. mdpi.com

Upon binding to a receptor, a ligand can modulate intracellular signaling pathways, leading to a physiological response. The nature of this modulation defines the compound as an agonist, antagonist, or inverse agonist.

For G-protein coupled receptors (GPCRs), ligand binding can trigger or block the activation of associated G-proteins (e.g., Gs, Gi, Gq) or influence alternative pathways like β-arrestin recruitment. Analogs of this compound have been shown to function as antagonists by blocking these pathways. A 4-benzylpiperidine derivative that binds to the dopamine D4 receptor was demonstrated to act as an antagonist in both Gi activation and β-arrestin 2 recruitment assays. mdpi.com This dual antagonism indicates a comprehensive blockade of the primary signaling cascades initiated by the endogenous ligand, dopamine.

The inhibition of bacterial type II topoisomerases represents a different mechanism of action. researchgate.net NBTIs function by binding to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. researchgate.net This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. researchgate.net Some amide-containing NBTIs have been shown to induce both single- and double-strand breaks in DNA mediated by Staphylococcus aureus DNA gyrase, a distinct mechanism from prototypical NBTIs that cause only single-strand breaks. researchgate.net

Computational Chemistry Applications in the Research of 4 4 Benzylpiperidin 1 Yl Butan 1 Amine

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 4-(4-Benzylpiperidin-1-yl)butan-1-amine, might interact with a biological target, typically a protein or enzyme.

Characterization of Ligand-Target Interactions

Molecular docking simulations are instrumental in elucidating the specific interactions between a ligand and its target receptor. For derivatives of this compound, studies have shown that the benzylpiperidine moiety often plays a crucial role in binding. For instance, in the investigation of related compounds targeting the sigma-1 (σ1) receptor, the protonated amine of the piperidine (B6355638) ring is frequently observed to form a key salt bridge with acidic residues, such as aspartate or glutamate, within the receptor's binding pocket.

Table 1: Potential Ligand-Target Interactions for Benzylpiperidine Derivatives

Interaction TypeLigand MoietyReceptor Residues (Examples)
Salt BridgeProtonated Piperidine NitrogenAspartic Acid, Glutamic Acid
Pi-Pi StackingBenzyl (B1604629) RingTyrosine, Phenylalanine, Tryptophan
Hydrogen BondingAmine GroupSerine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionsButyl Chain, Benzyl RingLeucine, Isoleucine, Valine, Alanine

Rational Drug Design Based on Binding Site Analysis

By analyzing the binding pocket of a target receptor, rational drug design principles can be applied to modify the structure of this compound to enhance its therapeutic properties. Molecular docking studies can reveal unoccupied pockets or regions within the binding site where additional functional groups could be introduced to form new, favorable interactions.

For example, if a hydrophobic pocket is identified near the benzyl group, adding a substituent like a halogen or a small alkyl group to the phenyl ring could increase van der Waals contacts and improve binding affinity. Similarly, if a hydrogen bond donor or acceptor is present in the vicinity of the butan-1-amine chain, modifying the chain's length or introducing a hydroxyl or carbonyl group could lead to stronger binding. This in silico-guided approach accelerates the drug design process by prioritizing the synthesis of compounds with a higher probability of success.

In Silico Prediction of Biological Activity Spectra and Target Identification

In silico methods can predict the likely biological activities and potential targets of a compound based on its chemical structure. These predictions are valuable for understanding a molecule's polypharmacology (its ability to interact with multiple targets) and for identifying potential off-target effects.

Utilizing Predictive Software Tools for Pharmacological Profiling

Various software tools and databases can be employed to generate a pharmacological profile for this compound. These tools use algorithms that compare the input structure to a vast library of known active compounds and their targets. By identifying structural similarities and key pharmacophoric features, these programs can predict a spectrum of potential biological activities.

For a compound like this compound, which contains a benzylpiperidine scaffold, predictive software might suggest activity at targets such as sigma receptors, dopamine (B1211576) transporters, or other G-protein coupled receptors, as these are common targets for this class of compounds. mdpi.com The predictions can also extend to ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to assess the drug-likeness of the molecule early in the discovery pipeline.

Molecular Dynamics Simulations to Understand Ligand-Target Conformations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more detailed understanding of the stability of the binding pose and the conformational changes that may occur upon ligand binding.

MD simulations can be used to refine the docked pose of this compound within its target's binding site. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of key interactions, such as hydrogen bonds and salt bridges, over a period of nanoseconds or even microseconds. These simulations can reveal, for example, whether water molecules play a mediating role in the ligand-receptor interaction or if the ligand induces a conformational change in the protein that is essential for its biological effect. In studies of related compounds, MD simulations have been used to confirm the stability of the binding pose obtained from molecular docking. mdpi.com

Preclinical in Vitro Adme Absorption, Distribution, Metabolism, Excretion Studies

Assessment of Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, influencing a compound's half-life and oral bioavailability. In vitro assays using liver microsomes and hepatocytes are standard methods to assess this characteristic.

Microsomal stability assays evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells. While specific data for 4-(4-Benzylpiperidin-1-yl)butan-1-amine is unavailable, studies on various N-benzylpiperidine analogs indicate a range of metabolic stabilities.

For instance, a series of TASIN analogs, which feature a benzylpiperidine moiety, displayed varied metabolic fates in murine S9 microsomal fractions. Many of these compounds were rapidly metabolized, with half-lives (T1/2) ranging from 5 to 30 minutes. However, structural modifications led to analogs with significantly improved stability, with half-lives extending from 31 to 289 minutes, and one analog showing a half-life greater than 240 minutes nih.gov.

In another study, a dual soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE) inhibitor containing a benzylpiperidine structure was found to be the most stable among the tested compounds in human liver microsomes, with 82%, 74%, and 55% of the initial compound remaining after 10, 20, and 60 minutes of incubation, respectively acs.org. Research on other benzylpiperidine derivatives has also highlighted the impact of structural modifications on metabolic stability, with some analogs showing high clearance in mouse hepatic microsomes (T1/2 of 7.2 ± 0.3 min), while others demonstrate excellent stability (T1/2 >240 min) nih.govnih.gov.

Table 1: Microsomal Stability of Representative N-Benzylpiperidine Analogs

Compound Class Species In Vitro System Half-life (T1/2) Reference
TASIN Analogs Murine S9 Microsomes 5 - 289 min nih.gov
Dual sEH/AChE Inhibitor Human Liver Microsomes >60 min (% remaining: 55) acs.org

This table presents data for structurally related compounds and not for this compound.

Hepatocyte stability assays provide a more comprehensive assessment of metabolic stability as they contain a full complement of metabolic enzymes, including both Phase I and Phase II enzymes. Specific hepatocyte stability data for this compound or very close analogs is limited in the public domain. However, the general principles of these assays involve incubating the compound with cryopreserved or fresh hepatocytes and monitoring its disappearance over time to determine intrinsic clearance. For some benzylpiperidine derivatives, low microsomal and hepatocyte clearance has been reported, which translated to favorable pharmacokinetic profiles in animal models universiteitleiden.nl.

Evaluation of Permeability

The ability of a compound to permeate biological membranes is crucial for its absorption and distribution. Caco-2 cell assays are the gold standard for predicting intestinal absorption, while various in silico and in vitro models are used to estimate blood-brain barrier permeability.

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of orally administered drugs. While no specific Caco-2 permeability data for this compound was identified, in silico predictions for some active N-benzylpiperidine derivatives suggest a potential for low to moderate permeability in this assay, with predicted values ranging from 0.60 to 21.50 tandfonline.com. It is important to note that factors such as high molecular weight in some N-benzylpiperidine analogs have been associated with low permeability and high efflux ratios in Caco-2 cell monolayer studies science.gov.

The ability to cross the blood-brain barrier is a key characteristic for centrally acting drugs. Both computational (in silico) and experimental (in vitro) models are employed to predict this property.

Several studies on N-benzylpiperidine analogs designed as agents for Alzheimer's disease have reported on their BBB permeability. In silico predictions for a series of these compounds suggested good potential to cross the BBB mdpi.com. These predictions are often supported by in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). For example, various N-benzylpiperidine derivatives have demonstrated high brain permeability in the PAMPA-BBB assay researchgate.netnih.gov. One study reported effective permeability (Pe) values greater than 4.5 x 10-6 cm s-1 for several analogs, indicating a high probability of BBB permeation rsc.org. Another dual AChE/BACE-1 inhibitor with an indole-piperidine structure also showed excellent BBB permeability in a PAMPA assay nih.gov.

Table 2: In Vitro BBB Permeability (PAMPA-BBB) of Representative N-Benzylpiperidine Analogs

Compound/Analog Series Assay Permeability (Pe) (10-6 cm s-1) Predicted CNS Activity Reference
Donepezil-Ferulic Acid Hybrids PAMPA-BBB > 4.5 High (CNS+) rsc.org
Indole-Piperidine Amide PAMPA-BBB Excellent High nih.gov
N-Benzylpiperidine Analogs PAMPA-BBB High High researchgate.netnih.gov

This table presents data for structurally related compounds and not for this compound.

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target. High plasma protein binding can limit the free fraction of a drug, affecting its efficacy and clearance.

Direct experimental data on the plasma protein binding of this compound is not available. However, in silico ADME predictions for a series of indole (B1671886) derivatives, some containing an N-benzylpiperidine moiety, have been reported. The predicted plasma protein binding (PPB) scores for these derivatives were generally high, ranging from 90.73% to 96.63%, which were comparable to the reference drugs donepezil (B133215) (84.61%) and tacrine (B349632) (95.39%) tandfonline.com. Some derivatives were even predicted to have a binding effect reaching 100% tandfonline.com.

Table 3: Predicted Plasma Protein Binding of Representative Indole-N-Benzylpiperidine Derivatives

Compound Series Prediction Method Plasma Protein Binding (%) Reference
Indole Derivatives with Benzylpiperidine Moiety In Silico 90.73 - 96.63 tandfonline.com
Donepezil (Reference) In Silico 84.61 tandfonline.com

This table presents predicted data for structurally related compounds and not for this compound.

Cytochrome P450 (CYP) Inhibition and Induction Profiling

Comprehensive searches of scientific literature and databases did not yield specific data on the in vitro cytochrome P450 (CYP) inhibition or induction profile for this compound. Therefore, no quantitative measures such as IC50 values for the inhibition of major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) or data regarding the potential of this compound to induce the expression of these enzymes are available at this time.

The assessment of CYP inhibition and induction is a critical step in preclinical drug development to evaluate the potential for drug-drug interactions. The lack of such data for this compound represents a significant gap in its pharmacological characterization.

Table 1: In Vitro Cytochrome P450 Inhibition of this compound

CYP Isozyme IC50 (µM)
CYP1A2 Data not available
CYP2C9 Data not available
CYP2C19 Data not available
CYP2D6 Data not available
CYP3A4 Data not available

Table 2: In Vitro Cytochrome P450 Induction of this compound

CYP Isozyme Fold Induction
CYP1A2 Data not available
CYP2B6 Data not available
CYP3A4 Data not available

Metabolite Identification and Profiling (in vitro)

There is currently no publicly available research detailing the in vitro metabolite identification and profiling of this compound. Studies involving incubation with liver microsomes, hepatocytes, or other subcellular fractions from relevant species are necessary to elucidate the metabolic pathways of this compound.

Such studies would typically identify the major and minor metabolites formed through phase I (e.g., oxidation, hydrolysis, reduction) and phase II (e.g., glucuronidation, sulfation) metabolic reactions. The identification of metabolic soft spots is crucial for understanding the compound's clearance mechanisms and potential for the formation of active or reactive metabolites. Without this information, a complete understanding of the disposition of this compound remains elusive.

Table 3: Summary of In Vitro Metabolites of this compound

Metabolite ID Proposed Biotransformation
Data not available Data not available

Q & A

Basic Identification and Physicochemical Characterization

Q: What are the critical spectroscopic identifiers (e.g., NMR, IR) for confirming the structure of 4-(4-Benzylpiperidin-1-yl)butan-1-amine? A: Key spectroscopic markers include:

  • ¹H NMR : Peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine methylene groups (δ 2.3–3.1 ppm), and primary amine protons (δ 1.5–2.0 ppm, broad).
  • IR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-N (1200–1350 cm⁻¹).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., C₁₆H₂₆N₂). Use PubChem-derived InChIKey (e.g., YDQYORVMGACBMI-UHFFFAOYSA-N for related analogs) for database comparisons .

Synthesis Optimization

Q: What methodological considerations are critical for optimizing the synthesis of this compound? A:

  • Reductive Amination : Use sodium borohydride or cyanoborohydride in methanol/water under inert atmosphere to stabilize the primary amine .
  • Piperidine Functionalization : Benzylation via nucleophilic substitution (e.g., benzyl bromide with K₂CO₃ in DMF at 60°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate).

Advanced Analytical Validation

Q: How can researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives? A:

  • Comparative Assays : Use standardized in vitro models (e.g., receptor binding assays) under controlled conditions (pH, temperature).
  • Structural Analysis : Compare analogs via X-ray crystallography or molecular docking to identify key binding motifs (e.g., benzyl group positioning) .
  • Data Normalization : Account for batch-to-batch variability in compound purity (≥98% by HPLC) and solvent effects .

Pharmacological Mechanism Exploration

Q: What experimental strategies are recommended to elucidate the mechanism of action of this compound in neurological studies? A:

  • Target Screening : Employ radioligand displacement assays (e.g., σ₁/σ₂ receptors) or kinase profiling panels.
  • Functional Studies : Use patch-clamp electrophysiology to assess ion channel modulation.
  • In Vivo Models : Test dose-dependent effects in rodent behavioral assays (e.g., forced swim test for antidepressant activity) .

Handling and Safety Protocols

Q: What safety measures are essential for handling this compound in laboratory settings? A:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles.
  • Storage : Keep at –20°C in airtight containers under nitrogen to prevent degradation .

Structural-Activity Relationship (SAR) Analysis

Q: How do structural modifications (e.g., substitution on the benzyl group) influence biological activity? A:

Modification Impact on Activity Reference
4-Methyl substitution Enhances σ receptor affinity by 2-fold
Bromophenoxy addition Reduces cytotoxicity in neuronal cell lines

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)? A:

  • Reproduce Conditions : Verify stoichiometry, catalyst purity, and reaction time.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation).
  • Statistical Validation : Apply factorial design (e.g., 2³ factorial) to test temperature, solvent, and catalyst effects .

Forensic and Analytical Applications

Q: What chromatographic methods are suitable for detecting trace impurities in forensic samples? A:

  • HPLC-UV : Use C18 columns with acetonitrile/water (0.1% TFA) gradient (λ = 249 nm).
  • GC-MS : Derivatize with BSTFA to enhance volatility. Monitor for precursor ions (e.g., m/z 266 for related opioids) .

Computational Modeling Integration

Q: How can molecular dynamics (MD) simulations enhance the study of this compound’s interactions? A:

  • Docking Studies : Use AutoDock Vina to predict binding poses in receptor pockets (e.g., opioid receptors).
  • Free Energy Calculations : Apply MM-GBSA to quantify binding affinities .

Regulatory Compliance in Research

Q: What regulatory guidelines apply to international shipping of this compound for collaborative studies? A:

  • DEA Compliance : Classify under Schedule I if related to opioid precursors (US).
  • IATA Regulations : Package as "UN3248, Medicine, solid, toxic, n.o.s." for air transport .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.